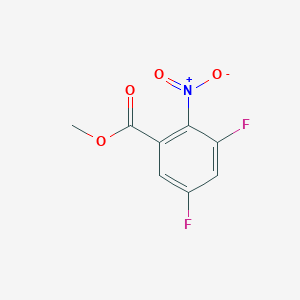

Methyl 3,5-difluoro-2-nitrobenzoate

Descripción general

Descripción

Methyl 3,5-difluoro-2-nitrobenzoate is a useful research compound. Its molecular formula is C8H5F2NO4 and its molecular weight is 217.13. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Solubility and Physicochemical Properties

- The solubility of 2-methyl-3-nitrobenzoic acid in various organic solvents was measured to calculate Abraham model solute descriptors, aiding in predicting solubility in additional solvents. This is relevant to understanding the behavior of related compounds like Methyl 3,5-difluoro-2-nitrobenzoate in different environments (Hart et al., 2017).

Analytical Applications

- Techniques for quantitative determination of similar compounds, such as 2-methyl-3-nitrobenzoic acid, through gas chromatography, hint at potential methods for analyzing this compound in research settings (Xue & Nan, 2002).

Synthesis and Chemical Reactions

- This compound, due to its structural similarities, may be involved in chemical syntheses akin to those described for 3-Methyl-2-nitrobenzoic acid, which was used as a starting material in various chemical reactions, including esterification and reduction (Chen et al., 2010).

Crystallography and Structure Analysis

- Studies on similar nitrobenzoate derivatives have involved detailed crystal structure analysis, which can be applied to understand the structural properties and potential applications of this compound in fields like materials science and nanotechnology (Li et al., 2005).

Medicinal Chemistry and Drug Synthesis

- Though information on drug usage and side effects is excluded, it's notable that related compounds have been studied for their role in the synthesis of pharmaceuticals, indicating potential research applications for this compound in medicinal chemistry (Wang & Shi, 2011).

Safety and Hazards

“Methyl 3,5-difluoro-2-nitrobenzoate” is classified under the GHS07 pictogram with the signal word "Warning" . The hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Mecanismo De Acción

Target of Action

Methyl 3,5-difluoro-2-nitrobenzoate is a chemical compound that is often used in organic synthesis, particularly in the Suzuki-Miyaura coupling reaction . The primary targets of this compound are the organoboron reagents used in these reactions .

Mode of Action

In the Suzuki-Miyaura coupling reaction, this compound interacts with its targets (organoboron reagents) through a process known as transmetalation . This process involves the transfer of an organic group from boron to palladium

Biochemical Pathways

The Suzuki-Miyaura coupling reaction is a key biochemical pathway affected by this compound . This reaction is widely used in organic chemistry for the formation of carbon-carbon bonds . The downstream effects of this pathway include the synthesis of various organic compounds, which can have numerous applications in fields such as pharmaceuticals, agrochemicals, and materials science .

Pharmacokinetics

It’s worth noting that the compound’s adme (absorption, distribution, metabolism, and excretion) properties would likely be influenced by factors such as its molecular weight, polarity, and the presence of functional groups .

Result of Action

The primary result of this compound’s action is the formation of new carbon-carbon bonds via the Suzuki-Miyaura coupling reaction . This can lead to the synthesis of a wide range of organic compounds . On a molecular and cellular level, the compound’s action could potentially lead to changes in the structure and function of molecules synthesized using this reaction .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s stability and reactivity can be affected by factors such as temperature, pH, and the presence of other chemicals . Additionally, the compound’s efficacy in the Suzuki-Miyaura coupling reaction can be influenced by the choice of catalyst and the reaction conditions .

Propiedades

IUPAC Name |

methyl 3,5-difluoro-2-nitrobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F2NO4/c1-15-8(12)5-2-4(9)3-6(10)7(5)11(13)14/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDNFXAWOOHTXBF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=CC(=C1)F)F)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F2NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80673211 | |

| Record name | Methyl 3,5-difluoro-2-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80673211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

910123-09-0 | |

| Record name | Methyl 3,5-difluoro-2-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80673211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B3030384.png)

![N-[1,1':3',1''-terphenyl]-4-yl-[1,1':3',1''-Terphenyl]-4-amine](/img/structure/B3030388.png)

![(2S,4Ar,6aR,6aS,6bR,8aR,9R,10R,11S,12aR,14bS)-11-hydroxy-9-(hydroxymethyl)-2-methoxycarbonyl-2,6a,6b,9,12a-pentamethyl-10-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B3030390.png)